N-Boc-Glycine ethyl ester

Catalog No.
S1509931
CAS No.
14719-37-0
M.F
C9H17NO4
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-Glycine ethyl ester

CAS Number

14719-37-0

Product Name

N-Boc-Glycine ethyl ester

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C9H17NO4/c1-5-13-7(11)6-10-8(12)14-9(2,3)4/h5-6H2,1-4H3,(H,10,12)

InChI Key

CNIBHMMDDXGDNR-UHFFFAOYSA-N

SMILES

CCOC(=O)CNC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)CNC(=O)OC(C)(C)C

One specific application of this compound is in the synthesis of PNA-oligonucleotide conjugates . In this context, the compound is used as a building block in the creation of these conjugates . The exact methods of application or experimental procedures would depend on the specific research being conducted and could involve various technical details or parameters .

N-Boc-Glycine ethyl ester, also known as N-(tert-butoxycarbonyl)glycine ethyl ester, is a derivative of glycine, an amino acid. It features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of glycine, which plays a crucial role in various synthetic applications. The compound has the chemical formula C${9}$H${17}$N${1}$O${3}$ and is identified by the CAS number 14719-37-0. This compound is primarily used in organic synthesis and pharmaceutical research due to its ability to participate in various

  • Deprotection Reactions: The Boc group can be removed under acidic or basic conditions, allowing the formation of free glycine ethyl ester, which can then participate in further reactions.
  • Alkylation: It can act as an acyl carbanion equivalent in alkylation reactions, making it useful for synthesizing more complex amino acids and peptides .
  • Michael Additions: The compound can also participate in Michael addition reactions, which are essential for constructing carbon-carbon bonds in organic synthesis .

These reactions highlight N-Boc-Glycine ethyl ester’s versatility as a building block in organic chemistry.

N-Boc-Glycine ethyl ester exhibits biological activity primarily due to its structural similarity to glycine, a neurotransmitter involved in various physiological processes. As a glycine derivative, it may influence neurotransmission and has been studied for its potential roles in neuropharmacology. Additionally, compounds derived from N-Boc-Glycine ethyl ester have been investigated for their antimicrobial properties and their ability to modulate enzyme activity .

The synthesis of N-Boc-Glycine ethyl ester typically involves the following steps:

  • Formation of Glycine Ethyl Ester: Glycine reacts with ethanol in the presence of an acid catalyst to form glycine ethyl ester.
  • Boc Protection: The amino group of glycine ethyl ester is then protected by reacting it with tert-butoxycarbonyl anhydride or similar reagents under basic conditions. This step introduces the Boc group, yielding N-Boc-Glycine ethyl ester .

This two-step process allows for the selective protection of the amino group while maintaining the integrity of the carboxylic acid functionality.

N-Boc-Glycine ethyl ester has several applications:

  • Peptide Synthesis: It serves as a key intermediate in the synthesis of peptides and other amino acid derivatives.
  • Drug Development: The compound is utilized in pharmaceutical research for developing new drugs that target neurological disorders and other conditions.
  • Organic Synthesis: Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry for constructing complex molecules .

Research on N-Boc-Glycine ethyl ester has focused on its interactions with biological systems and other compounds. Studies indicate that derivatives of this compound can interact with neurotransmitter receptors, potentially influencing synaptic transmission and neuronal excitability. Additionally, its derivatives have been explored for their interactions with enzymes involved in metabolic pathways, suggesting potential therapeutic applications .

Several compounds share structural similarities with N-Boc-Glycine ethyl ester, including:

  • Glycine Ethyl Ester: Lacks the Boc protecting group, making it more reactive but less stable.
  • N-Acetylglycine Ethyl Ester: Features an acetyl group instead of a Boc group; it has different reactivity profiles.
  • N-Boc-Alanine Ethyl Ester: Similar structure but contains alanine instead of glycine; used similarly in peptide synthesis.

Comparison Table

CompoundStructure VariationStabilityReactivityTypical Application
N-Boc-Glycine Ethyl EsterBoc protection on glycineHighModeratePeptide synthesis
Glycine Ethyl EsterNo protectionLowHighDirect amino acid applications
N-Acetylglycine Ethyl EsterAcetyl instead of BocModerateModerateEnzyme inhibition studies
N-Boc-Alanine Ethyl EsterAlanine instead of glycineHighModeratePeptide synthesis

The unique aspect of N-Boc-Glycine ethyl ester lies in its balance between stability and reactivity, making it particularly useful for controlled synthetic applications while allowing for subsequent functionalization through deprotection reactions.

XLogP3

1.2

Dates

Modify: 2023-08-15

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